(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

M5 muscarinic receptor spirocyclic NAMs CNS drug discovery

(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1428360-10-4, MW 268.33, formula C13H16N2O3S) is a synthetic spirocyclic heterocycle that bridges a 5-methylisoxazole-4-carbonyl moiety with the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. This scaffold has previously yielded modulators of muscarinic acetylcholine receptors and is employed as a privileged fragment in medicinal chemistry campaigns targeting CNS disorders, inflammation, and oncology.

Molecular Formula C12H16N2O3S
Molecular Weight 268.33
CAS No. 1428360-10-4
Cat. No. B2525553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
CAS1428360-10-4
Molecular FormulaC12H16N2O3S
Molecular Weight268.33
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)N2CCC3(CC2)OCCS3
InChIInChI=1S/C12H16N2O3S/c1-9-10(8-13-17-9)11(15)14-4-2-12(3-5-14)16-6-7-18-12/h8H,2-7H2,1H3
InChIKeyJPQVWAQCDURYNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methylisoxazole-1-oxa-4-thia-8-azaspiro[4.5]decane Methanone (CAS 1428360-10-4) Procurement & Selection Guide


(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1428360-10-4, MW 268.33, formula C13H16N2O3S) [1] is a synthetic spirocyclic heterocycle that bridges a 5-methylisoxazole-4-carbonyl moiety with the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold. This scaffold has previously yielded modulators of muscarinic acetylcholine receptors [2] and is employed as a privileged fragment in medicinal chemistry campaigns targeting CNS disorders, inflammation, and oncology. No primary pharmacological data specific to this compound have been published in peer-reviewed literature or patent disclosures as of May 2026.

Why Close Analogs of 5-Methylisoxazole-1-oxa-4-thia-8-azaspiro[4.5]decane Methanone Cannot Be Assumed Interchangeable


Compounds built on the 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold display steep structure-activity relationships (SAR). In published M5 mAChR campaigns, a sulfonyl-linked 1,3,5-trimethylpyrazole derivative (VU0549108) exhibited an M5 IC50 of 6.2 µM, but synthetic analogs around this core proved uniformly weaker [1]. Similarly, 5-methylisoxazole-4-carboxamides such as leflunomide (A77 1726) demonstrate potent anti-inflammatory activity via dihydroorotate dehydrogenase inhibition, while replacement of the trifluoromethylanilide group with alternate amines dramatically alters kinase selectivity profiles [2]. For the target compound, the specific combination of a 5-methylisoxazole-4-carbonyl pharmacophore with the spirocyclic oxathiazadecane amine creates a 3D electrostatic surface—influenced by the sulfur lone pair and spiro junction geometry—that cannot be replicated by simple piperidine, morpholine, or thiomorpholine amides. Until structure-specific data emerge, procurement for structure-based campaigns must rely on this scaffold’s unique topological fingerprint rather than extrapolation from ‘isoxazole amide’ class averages.

Quantitative Differentiation Evidence: 5-Methylisoxazole-1-oxa-4-thia-8-azaspiro[4.5]decane Methanone vs. Closest Scaffold Analogs


Scaffold Superiority in M5 Subtype Selectivity Over Alternative Spirocyclic Acetylcholine Receptor Modulators

The 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold forms the core of VU0549108, a negative allosteric modulator (NAM) that achieves modest selectivity against other muscarinic subtypes. VU0549108 (8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane) displayed an M5 IC50 of 6.2 µM with M1–M4 IC50 values all exceeding 10 µM, yielding a selectivity window of >1.6-fold [1]. Orthosteric binding studies confirmed a Ki of 2.7 µM at the acetylcholine site [1]. While no analogous data exist for the target methanone derivative, the scaffold itself demonstrates that subtle perturbations (sulfonyl vs. carbonyl linker, pyrazole vs. isoxazole) produce steep potency cliffs in M5 pharmacology [1].

M5 muscarinic receptor spirocyclic NAMs CNS drug discovery

Structural Differentiation of 5-Methylisoxazole-4-carbonyl Spirocyclic Amide from Leflunomide-Class 5-Methylisoxazole-4-carboxamides

The 5-methylisoxazole-4-carboxamide pharmacophore is validated clinically through leflunomide (A77 1726), which inhibits dihydroorotate dehydrogenase (DHODH) with an IC50 in the low micromolar range and suppresses PDGF-mediated tyrosine phosphorylation in NIH-3T3 fibroblasts at 50–100 µM [1]. The target compound replaces leflunomide's trifluoromethylanilide with a 1-oxa-4-thia-8-azaspiro[4.5]decane amine. This substitution introduces a saturated spirocyclic thioether, which alters both lipophilicity (predicted logP shift of approximately +0.8–1.2 units versus the anilide) and hydrogen-bond acceptor geometry (sulfonyl vs. ether oxygen) [2]. The spiro junction enforces a fixed dihedral angle between the amide carbonyl and the piperidine-like nitrogen lone pair, preorganizing the ligand for a binding pose inaccessible to flexible-chain amides.

isoxazole-4-carboxamide DHODH inhibition immunomodulation

Isoxazole-4-carboxamide Antitumor Selectivity Window: Immune Cell Sparing Relative to Conventional Cytotoxics

The broader isoxazole-4-carboxamide class, within which the target compound structurally resides, exhibits a notable property: tumor cell inhibition at concentrations that spare T lymphocytes. Patent US5494911 discloses that for compounds of generic formula I (isoxazole-4-carboxamides), T lymphocyte proliferation is inhibited only at concentrations up to 50-fold higher than those required to suppress carcinoma cell growth [1]. The target compound, with its spirocyclic amine substitution, falls within the structural scope defined in claim 1 of this patent (R3 = mono-, di-, or trinuclear unsaturated heterocyclic radical with 1–4 heteroatoms including oxygen, sulfur, and nitrogen) [1]. This immune-sparing profile is not observed with classical DNA-damaging cytotoxics (e.g., cisplatin, doxorubicin), which uniformly suppress both tumor and immune cell proliferation at similar IC50 values [2].

antitumor selectivity isoxazole-4-carboxamide immune cell sparing

Physicochemical Differentiation: Ether-Thioether Spiro Junction vs. Oxygen-Only or Nitrogen-Only Spiro Analogs

The 1-oxa-4-thia-8-azaspiro[4.5]decane framework distinguishes itself from the more common 1-oxa-8-azaspiro[4.5]decane (oxygen-only) and 1,4-dioxa-8-azaspiro[4.5]decane scaffolds by incorporating a thioether sulfur at position 4. This substitution increases molecular polarizability (calculated molar refractivity ~70.5 cm³/mol vs. ~63.2 cm³/mol for the dioxa analog) and alters hydrogen-bond acceptor strength (C–S–C sulfur is a weaker HBA than the corresponding ether oxygen, with an Abraham β parameter of approximately 0.25 vs. 0.45 for aliphatic ethers) [1]. The spiro junction locks the 5-membered oxathiolane ring in a defined envelope conformation, which in the target methanone predisposes the amide carbonyl vector to a specific orientation relative to the isoxazole ring plane.

spirocyclic scaffold physicochemical properties drug-likeness

Optimal Deployment Scenarios for 5-Methylisoxazole-1-oxa-4-thia-8-azaspiro[4.5]decane Methanone Based on Differentiated Properties


Muscarinic Receptor Subtype Selectivity Profiling Campaigns

The carbonyl-linked 5-methylisoxazole replaces the sulfonyl-linked pyrazole of VU0549108, enabling direct comparative SAR evaluation of linker chemistry on subtype selectivity. Recommended as a screening set member alongside VU0549108 and 1-oxa-8-azaspiro M1 agonists YM796 and YM954 [2].

Isoxazole-4-carboxamide Lead Optimization for Immune-Sparing Antitumor Agents

Use as a building block to evaluate the impact of spirocyclic amine substitution on the immune-sparing antitumor profile documented for the isoxazole-4-carboxamide class (tumor cell inhibition at concentrations 50-fold lower than T lymphocyte suppression) [3]. The fixed spiro geometry differentiates this compound from flexible anilide derivatives, enabling assessment of conformational constraint on the immune/tumor selectivity window. Pair with leflunomide (A77 1726) as a positive control in DHODH-dependent and DHODH-independent proliferation assays.

CNS Penetrant Fragment Expansion in Neuroinflammation or Neurodegenerative Disease Models

The combination of reduced hydrogen-bond acceptor capacity (thioether vs. ether, Δβ ~ -0.20) [4] and moderate lipophilicity (predicted logP ~1.8–2.2) positions this spirocyclic methanone as a candidate for CNS drug discovery libraries. Prioritize for screening in microglial inflammation assays and cholinergic function models, where both the isoxazole-4-carboxamide anti-inflammatory pharmacophore and the muscarinic-modulating spiro scaffold may contribute complementary pharmacology [REFS-1, REFS-3].

Physicochemical Benchmarking of Spirocyclic Thioether vs. Ether Scaffolds in ADME Optimization

Employ as a tool compound to systematically compare metabolic stability, permeability, and CYP inhibition profiles of 1-oxa-4-thia-8-azaspiro vs. 1-oxa-8-azaspiro derivatives. The sulfur substitution at position 4 provides a direct probe of thioether-mediated effects on oxidative metabolism and membrane partitioning, which are critical parameters for scaffold selection in lead optimization [4].

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